
5-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biological processes and as a potential therapeutic agent.
Scientific Research Applications
Anticancer Activity
A series of novel indole-based sulfonohydrazide derivatives, containing morpholine heterocyclic rings, were synthesized and evaluated for their anticancer activity. These compounds demonstrated promising inhibition of breast cancer cell lines MCF-7 and MDA-MB-468, with chemotype 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide showing significant selectivity and potency against these cancer cells without toxicity to noncancerous cells, indicating a potential for selective cancer treatment strategies (Gaur et al., 2022).
Enzyme Inhibition
Compounds with a morpholine moiety have been evaluated as inhibitors of carbonic anhydrase isozymes, which are relevant in the treatment of conditions such as glaucoma. Research into novel sulfanilamide/acetazolamide derivatives incorporating morpholine demonstrated potent inhibition of carbonic anhydrase isozymes, suggesting applications in developing therapeutics for diseases associated with these enzymes (Turkmen et al., 2005).
Antiviral and Antioxidant Activities
N-substituted derivatives of (5-chloro-2-methoxyphenyl)benzene sulfonamide were synthesized and showed promising activity against acetylcholinesterase enzyme, highlighting their potential as therapeutic agents for neurodegenerative diseases. These compounds also demonstrated antioxidant properties, indicating their potential for broader pharmacological applications (Fatima et al., 2013).
Antitumor Activity
Sulfonamide derivatives have been investigated for their cytotoxic activity against various cancer cell lines. Research on novel sulfonamide compounds revealed significant anticancer potential, with some derivatives showing potent activity against breast and colon cancer cell lines, suggesting their utility in cancer chemotherapy (Ghorab et al., 2015).
Alzheimer's Disease Therapy
Sulfonamides derived from 4-methoxyphenethylamine were synthesized and shown to inhibit acetylcholinesterase effectively, offering a promising approach for treating Alzheimer's disease. The structural characterization and biological evaluation of these compounds underline their potential as therapeutic agents for neurodegenerative disorders (Abbasi et al., 2018).
Properties
IUPAC Name |
5-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3S2/c1-22-7-6-15-12-14(2-3-16(15)22)17(23-8-10-26-11-9-23)13-21-28(24,25)19-5-4-18(20)27-19/h2-5,12,17,21H,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGGYILLITYQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955493.png)

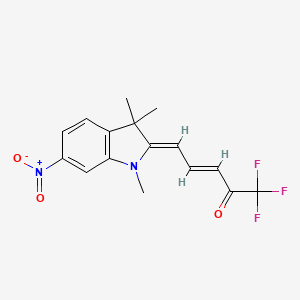
![3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2955499.png)
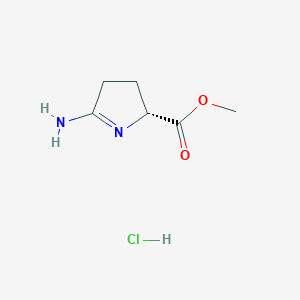

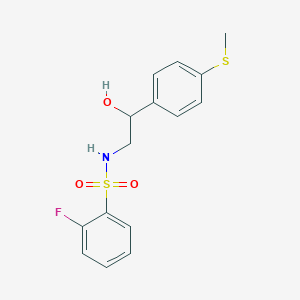
![(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B2955506.png)
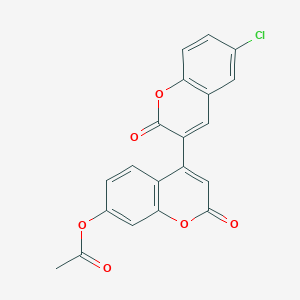
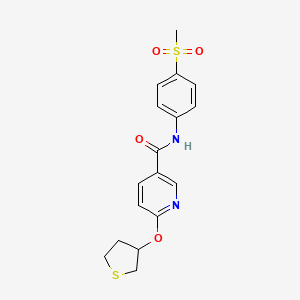
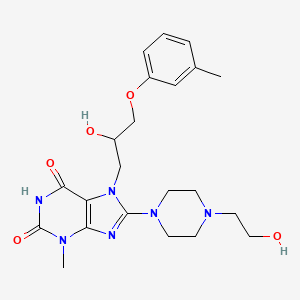
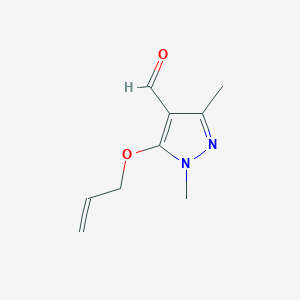
![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide](/img/structure/B2955515.png)
